3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one
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Overview
Description
- It belongs to the class of heterocyclic compounds and contains a cyclopentapyrazole ring system.
- The compound’s systematic name indicates its structure: it consists of a tetrahydrocyclopenta[c]pyrrol-1(3aH)-one core with an ethoxy group (C2H5O) attached.
- The compound’s IUPAC name is rel-4-Methyl-N-((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide .
3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with the corresponding amine, followed by cyclization to form the cyclopentapyrazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents (such as dichloromethane or acetonitrile) and base-catalyzed cyclization.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel ring systems.
Biology and Medicine: Research may focus on its potential as a bioactive compound, including pharmacological studies.
Industry: Applications in materials science or as intermediates for other compounds are possible.
Mechanism of Action
- The exact mechanism of action for this compound remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-ethoxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-3-one |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9-7-5-3-4-6(7)8(11)10-9/h6-7H,2-5H2,1H3 |
InChI Key |
IGDSEUZRPWUCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)C2C1CCC2 |
Origin of Product |
United States |
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